molecular formula C9H12O2S B14887490 1-Methyl-2-(methylsulfonylmethyl)benzene

1-Methyl-2-(methylsulfonylmethyl)benzene

Cat. No.: B14887490
M. Wt: 184.26 g/mol
InChI Key: BSNFHOGYRHLVKS-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylsulfonylmethyl)benzene is an organic compound with the molecular formula C9H12O2S It is a derivative of benzene, where a methyl group and a methylsulfonylmethyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(methylsulfonylmethyl)benzene typically involves the sulfonylation of toluene derivatives. One common method includes the reaction of toluene with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(methylsulfonylmethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-Methyl-2-(methylsulfonylmethyl)benzene has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(methylsulfonylmethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-Methyl-2-(methylsulfonyl)benzene
  • 1-(Chloromethyl)-2-(methylsulfonyl)benzene
  • 4-Bromo-1-methyl-2-(methylsulfonyl)benzene

Comparison: 1-Methyl-2-(methylsulfonylmethyl)benzene is unique due to the presence of both a methyl group and a methylsulfonylmethyl group on the benzene ring. This dual substitution pattern imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the presence of the methylsulfonylmethyl group can enhance the compound’s solubility in polar solvents and its ability to participate in specific chemical reactions.

Properties

IUPAC Name

1-methyl-2-(methylsulfonylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-8-5-3-4-6-9(8)7-12(2,10)11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNFHOGYRHLVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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